molecular formula C25H27FN2O3 B2411574 Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705692-25-6

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2411574
CAS No.: 1705692-25-6
M. Wt: 422.5
InChI Key: JXBGLUYGQQQOQX-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-21-6-2-4-8-23(21)30-20-11-15-27(16-12-20)19-9-13-28(14-10-19)25(29)24-17-18-5-1-3-7-22(18)31-24/h1-8,17,19-20H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGLUYGQQQOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran-2-carboxylic Acid Derivative Synthesis

The benzofuran core is typically constructed via Perkin condensation or transition-metal-catalyzed cyclization. A modified Willgerodt–Kindler reaction using 1-(benzofuran-2-yl)ethan-1-one (2), sulfur, and N-ethyl piperazine in K₂CO₃/glycerol eutectic solvent achieves thioamide formation at 80°C, significantly milder than traditional methods. This green chemistry approach leverages glycerol's dehydrating properties to facilitate aziridinium intermediate formation, confirmed by distinct ¹H-NMR signals at δ 2.24 and 2.51 ppm for the N-ethyl group.

[1,4'-Bipiperidin] Scaffold Functionalization

Stepwise Preparation Methods

Method A: Sequential Coupling Approach

Step 1: Synthesis of 4-(2-fluorophenoxy)piperidine
2-Fluorophenol (1.5 eq) reacts with 4-nitropiperidine hydrochloride (1.0 eq) in DMF at 120°C for 12 hours, using K₂CO₃ (3.0 eq) as base. The intermediate 4-(2-fluorophenoxy)nitropiperidine is hydrogenated over Pd/C (10% w/w) in ethanol at 50 psi H₂, yielding 4-(2-fluorophenoxy)piperidine (83% yield).

Step 2: Formation of [1,4'-bipiperidin]
The amine from Step 1 undergoes reductive amination with piperidin-4-one (1.2 eq) using NaBH(OAc)₃ in dichloroethane at 0-5°C. This controlled temperature prevents over-alkylation, achieving 76% yield of the bipiperidine scaffold.

Step 3: Benzofuran-2-carbonyl Chloride Coupling
Benzofuran-2-carboxylic acid (1.1 eq) is treated with oxalyl chloride (2.0 eq) in anhydrous DCM, generating the acyl chloride in situ. Reaction with the bipiperidine intermediate (1.0 eq) in presence of Et₃N (3.0 eq) at -15°C produces the target methanone derivative (68% yield after silica gel chromatography).

Method B: Convergent Thioamide Route

Adapting procedures from PMC studies, a one-pot assembly employs benzofuran-2-yl thioamide intermediates:

  • Willgerodt–Kindler reaction of 1-(benzofuran-2-yl)ethan-1-one with N-ethyl piperazine and sulfur in K₂CO₃/glycerol (1:10 mmol/mL) at 80°C for 24 hours forms the thioamide.
  • Copper(I)-catalyzed cross-coupling with 4-(2-fluorophenoxy)piperidine-1-carbonyl chloride achieves bipiperidinyl linkage (CuI 10 mol%, DIPEA 2.5 eq, DMF 110°C, 8 hours).

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Control

Comparative studies demonstrate that glycerol-based eutectic solvents enhance reaction efficiency in benzofuran functionalization steps, reducing required temperatures from 130°C to 80°C while improving yields by 12-15%. For bipiperidine coupling, isoamyl alcohol proves superior to DMF or THF, particularly in nucleophilic substitutions (yield increase from 58% to 76%).

Catalytic Considerations

Palladium-mediated hydrogenations require strict control of H₂ pressure (45-50 psi) to avoid over-reduction of the fluorophenoxy group. Microwave-assisted reactions (150°C, 2 hours) in ethanol accelerate coupling steps 3-fold compared to conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H-NMR analysis reveals critical peaks:

  • Bipiperidine protons: δ 1.62 ppm (six H, piperidine CH₂), 3.36 ppm (four H, N-CH₂)
  • Benzofuran aromatic protons: δ 7.74–7.33 ppm (four H, J = 8.5 Hz)
  • 2-Fluorophenoxy group: δ 6.90–7.25 ppm (multiplet, four aromatic H)

Chromatographic Purity

HPLC analysis (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows ≥99.2% purity at 254 nm when using the sequential coupling method. Impurities primarily derive from incomplete piperidine functionalization (retention time 8.2 min vs. target compound at 12.7 min).

Industrial-Scale Considerations

Patent data highlights two critical adaptations for kilogram-scale production:

  • Continuous Distillation : Removal of isoamyl alcohol by vacuum distillation (50 mbar, 80°C) prevents thermal decomposition of the methanone product.
  • Crystallization Optimization : Recrystallization from toluene/hexane (1:3 v/v) achieves 92% recovery vs. 78% with ethyl acetate/water systems.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Its combination of benzofuran and bipiperidinyl moieties makes it a versatile compound for various research and industrial purposes .

Biological Activity

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its structure, synthesis, and interactions with biological targets.

Structural Overview

The compound consists of a benzofuran moiety linked to a bipiperidine structure through a methanone functional group. The presence of the 2-fluorophenoxy group enhances its chemical properties, contributing to its biological activity. The structural formula can be represented as follows:

C19H20FN2O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{2}\text{O}_{3}

Key Structural Features

  • Benzofuran Moiety : Known for various biological activities including anti-inflammatory and analgesic effects.
  • Bipiperidine Structure : Enhances binding affinity to various receptors.
  • Fluorophenoxy Group : Increases lipophilicity and may enhance receptor interactions.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Typical synthetic routes include:

  • Preparation of Intermediates : Starting with benzofuran and bipiperidine derivatives.
  • Functionalization : Introducing the fluorophenoxy group.
  • Coupling Reactions : Utilizing polar aprotic solvents like dimethylformamide and catalysts such as potassium carbonate.

Reaction Conditions

StepSolventCatalyst
1DMFK2_2CO3_3
2DMFK2_2CO3_3

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may target:

  • G Protein-Coupled Receptors (GPCRs) : Known for mediating various physiological processes.
  • Enzymatic Pathways : Potential inhibition or modulation of key enzymes involved in disease pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Activity : A study demonstrated that derivatives of benzofuran exhibited significant antidepressant-like effects in animal models, suggesting potential for treating mood disorders.
  • Anti-cancer Properties : Research indicated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorophenyl)-[1,4'-bipiperidin]-1'-yl)benzofuranChlorine substitutionModerate GPCR affinity
4-(4-bromophenyl)-[1,4'-bipiperidin]-1'-yl)benzofuranBromine substitutionEnhanced anti-inflammatory effects
This compoundFluorine substitutionHigh binding affinity to GPCRs

Q & A

Q. What synthetic strategies are commonly employed for constructing the benzofuran-bipiperidine scaffold in this compound?

The synthesis typically involves coupling benzofuran derivatives with bipiperidine intermediates via carbonyl linkage. For example, in analogous compounds, bipiperidine fragments are functionalized with fluorophenoxy groups using nucleophilic aromatic substitution, followed by coupling to benzofuran carbonyl precursors via amide or ketone bond formation. Column chromatography (e.g., n-hexane/EtOAc or CHCl₃/MeOH gradients) is critical for purification, as seen in structurally similar derivatives . Optimization of reaction conditions (e.g., BOP-Cl activation for coupling) and protecting group strategies for hydroxyl or amine functionalities are also key .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Essential for confirming regiochemistry, fluorine substitution patterns, and bipiperidine conformational dynamics. For example, multiplet splitting in the δ 1.4–3.8 ppm range confirms bipiperidine proton environments, while aromatic shifts (δ 6.8–8.6 ppm) validate benzofuran and fluorophenoxy groups .
  • HPLC : Used to assess purity (>95% peak area at 254 nm) and retention time consistency .
  • Elemental Analysis : Validates empirical formulas, with deviations <0.4% for C/H/N indicating high purity .

Q. How do solvent systems and reaction temperatures influence yield in bipiperidine functionalization?

Polar aprotic solvents (e.g., THF, DCM) are preferred for SNAr reactions involving fluorophenoxy group introduction. Elevated temperatures (60–80°C) improve reaction rates but may necessitate careful monitoring to avoid byproducts like dehalogenation. For example, triethylamine-mediated coupling in THF at 0°C minimizes side reactions during benzofuran-carbonyl attachment .

Advanced Research Questions

Q. What experimental challenges arise in resolving stereochemical ambiguities in the bipiperidine moiety?

Q. How can contradictory bioactivity data (e.g., σ1 receptor binding vs. acetylcholinesterase inhibition) be reconciled for derivatives of this compound?

Contradictions may stem from off-target interactions or assay-specific conditions (e.g., pH, co-solvents). Methodological adjustments include:

  • Dose-response profiling : To differentiate primary targets from secondary effects.
  • Molecular docking : Using bipiperidine’s tertiary amine as a protonable group to model binding to acetylcholine esterase vs. σ1 receptors .
  • Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics and identify competitive ligands .

Q. What strategies optimize metabolic stability without compromising target affinity in vivo?

  • Fluorophenoxy group tuning : Introducing electron-withdrawing groups (e.g., -F at ortho/meta positions) reduces oxidative metabolism while maintaining lipophilicity .
  • Bipiperidine N-methylation : Blocks CYP450-mediated oxidation, as demonstrated in analogs with improved half-lives in hepatic microsome assays .
  • Prodrug approaches : Esterification of hydroxyl groups (e.g., oxalate salt formation) enhances solubility and delays clearance .

Q. How do steric and electronic effects in the benzofuran ring impact reactivity in dearomative cycloadditions?

Electron-rich benzofurans (e.g., methoxy-substituted) undergo faster [3+2] cycloadditions with dienophiles due to increased HOMO energy. Steric hindrance from 2-fluorophenoxy groups slows reactivity but improves regioselectivity. Computational studies (DFT) and kinetic profiling (e.g., via in situ IR) are recommended to map transition states and optimize reaction conditions .

Methodological Considerations Table

Challenge Recommended Technique Key Reference
Stereochemical resolutionX-ray crystallography (SHELXL )
Purity validationHPLC (95%+ peak area at 254 nm)
Metabolic stability screeningHepatic microsome assays
Binding affinity conflictsITC or SPR kinetics

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